N'-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide
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Overview
Description
N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide is a synthetic organic compound that features a difluorophenyl group and a hydroxy-methylsulfanyl butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the 3,4-difluorophenyl precursor, followed by the introduction of the ethanediamide moiety. The hydroxy and methylsulfanyl groups are then introduced through subsequent reactions. Common reagents used in these steps include fluorinating agents, amines, and thiols, under conditions such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
In biological research, N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating certain diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide
- N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(ethylsulfanyl)butyl]ethanediamide
- N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)pentyl]ethanediamide
Uniqueness
The uniqueness of N’-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3S/c1-21-5-4-9(18)7-16-12(19)13(20)17-8-2-3-10(14)11(15)6-8/h2-3,6,9,18H,4-5,7H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKQQKBZZVSMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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